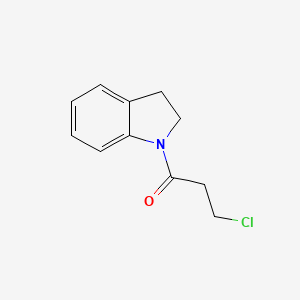
3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one
Overview
Description
3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one is a useful research compound. Its molecular formula is C11H12ClNO and its molecular weight is 209.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one, with the CAS number 64140-62-1, is a compound of interest due to its potential biological activities. This compound, characterized by its unique molecular structure (C11H12ClNO), has been investigated for various pharmacological properties, including antibacterial and antifungal activities. This article reviews the biological activity of this compound based on recent studies and findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H12ClNO |
| Molecular Weight | 209.67 g/mol |
| Melting Point | 83 °C |
| LogP | 2.27 |
| PSA (Polar Surface Area) | 20.31 Ų |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. In vitro tests demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.69 |
| Escherichia coli | 5.64 |
| Bacillus subtilis | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
The compound showed particularly strong activity against Staphylococcus aureus and Escherichia coli, with complete inhibition observed at concentrations as low as 4.69 µg/mL and 5.64 µg/mL respectively .
Antifungal Activity
In addition to its antibacterial properties, this compound has also been investigated for antifungal activity. It was found to inhibit several fungal strains effectively.
Antifungal Activity Results:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
The antifungal tests indicated that the compound is effective against Candida albicans with an MIC of 16.69 µg/mL, showcasing its potential as an antifungal agent .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the chlorine atom in its structure may enhance its interaction with microbial cell membranes or specific enzymatic pathways crucial for microbial survival.
Case Studies
A notable study published in a peer-reviewed journal examined various derivatives of indole compounds and their biological activities, including those similar to this compound. The results indicated that halogenated indoles often exhibit enhanced antimicrobial properties due to their ability to disrupt microbial cell integrity .
Properties
IUPAC Name |
3-chloro-1-(2,3-dihydroindol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-7-5-11(14)13-8-6-9-3-1-2-4-10(9)13/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCAABJNTGSTHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383475 | |
| Record name | 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64140-62-1 | |
| Record name | 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














